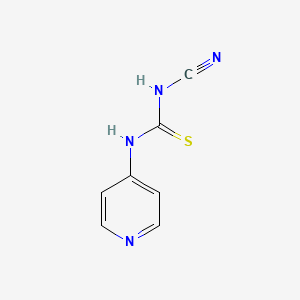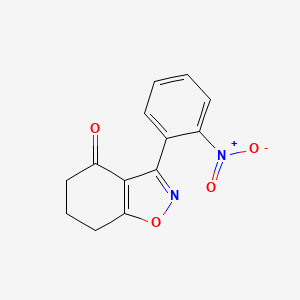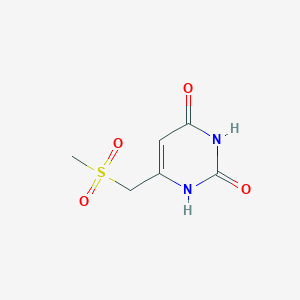![molecular formula C14H11NO4S B8650308 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone CAS No. 60206-99-7](/img/structure/B8650308.png)
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone is a complex organic compound with a unique structure that includes a naphtho[2,1-e][1,2]thiazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical synthesis methods have been explored to improve efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thioethers .
科学的研究の応用
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in disease processes, such as inflammation and cancer .
類似化合物との比較
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Shares a similar naphthalene ring structure but lacks the thiazine moiety.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a similar thiazine ring but with different substituents and properties.
Uniqueness
1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone is unique due to
特性
CAS番号 |
60206-99-7 |
|---|---|
分子式 |
C14H11NO4S |
分子量 |
289.31 g/mol |
IUPAC名 |
1-(4-hydroxy-1,1-dioxo-2H-benzo[h][1,2]benzothiazin-3-yl)ethanone |
InChI |
InChI=1S/C14H11NO4S/c1-8(16)12-13(17)11-7-6-9-4-2-3-5-10(9)14(11)20(18,19)15-12/h2-7,15,17H,1H3 |
InChIキー |
AINFVRJWHKSPJG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)N1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B8650272.png)

![2-(1-methyl-5-(7-(2-methyl-1H-indol-5-ylamino)thieno[3,2-b]pyridin-2-yl)-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8650295.png)



